2-Chlorobenzaldehyde oxime
Description
Structure
3D Structure
Properties
CAS No. |
3717-28-0 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Other CAS No. |
3717-28-0 |
Pictograms |
Irritant |
Synonyms |
2-Chlorobenzaldehyde oxime; 2-Chlorobenzaldoxime; NSC 61415; o-Chlorobenzaldehyde oxime; o-Chlorobenzaldoxime |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 Chlorobenzaldehyde Oxime
Classical Oximation Reactions
The most fundamental and widely used method for preparing 2-chlorobenzaldehyde (B119727) oxime is the classical oximation reaction, which involves the direct condensation of 2-chlorobenzaldehyde with hydroxylamine (B1172632) or its salt. alkalisci.comchemicalbook.comsigmaaldrich.com
The standard synthesis involves the reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. alkalisci.comchemicalbook.com In this reaction, the aldehyde carbonyl group reacts with the nucleophilic nitrogen of hydroxylamine. A base is typically required to neutralize the hydrochloride salt and to facilitate the reaction.
A common procedure involves dissolving 2-chlorobenzaldehyde and hydroxylamine hydrochloride in a solvent system, such as a mixture of ethanol (B145695) and water. prepchem.com A base, like sodium hydroxide (B78521) or sodium carbonate, is then added to the solution. prepchem.comasianpubs.org The addition of the base deprotonates the hydroxylamine hydrochloride, freeing the hydroxylamine to react with the aldehyde. The reaction mixture is often heated to drive the condensation to completion. prepchem.com The product, 2-chlorobenzaldehyde oxime, typically precipitates from the solution upon cooling or after the addition of water. prepchem.com
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, the choice of base and solvent, reaction temperature, and time.
One detailed study reports an optimized procedure where 2-chlorobenzaldehyde (0.40 mole) and hydroxylamine hydrochloride (0.80 mole) are reacted in an ethanol-water solvent mixture. prepchem.com A solution of sodium hydroxide (0.60 mole) is added portion-wise. The reaction mixture is heated to boiling, and after workup and recrystallization, a yield of 48.3 grams of this compound is obtained. prepchem.com
In another approach focused on optimizing oximation reactions, the molar ratio of aldehyde, hydroxylamine hydrochloride, and sodium carbonate was studied. For the related 3-chlorobenzaldehyde (B42229), it was found that a molar ratio of 1:1.5 for aldehyde to hydroxylamine hydrochloride with sodium carbonate as the base could achieve yields as high as 96%. asianpubs.org These findings suggest that a slight excess of hydroxylamine and the appropriate choice of base are key to high-yield synthesis.
Table 1: Example of Optimized Reaction for this compound
| Reactant/Reagent | Molar Amount | Role |
|---|---|---|
| 2-Chlorobenzaldehyde | 0.40 mole | Substrate |
| Hydroxylamine Hydrochloride | 0.80 mole | Oximation Reagent |
| Sodium Hydroxide | 0.60 mole | Base |
| Ethanol/Water | - | Solvent |
This table is based on data from a specific synthetic procedure which yielded 48.3 grams of the final product. prepchem.com
Catalytic Approaches in Oxime Synthesis
To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for oxime synthesis. These include both metal-based and organic catalysts.
Certain metal salts have been shown to effectively catalyze the oximation of aldehydes. These catalysts can facilitate the reaction under milder conditions.
Copper (II) Sulfate (B86663) (CuSO₄): Copper(II) sulfate, often used in combination with a base like potassium carbonate (K₂CO₃), is a documented catalyst for the highly stereoselective conversion of aldehydes to their corresponding oximes. researchgate.net The use of CuSO₄ can lead to high yields under mild reaction conditions. researchgate.netasianpubs.org The copper ions are believed to coordinate with the reactants, facilitating the nucleophilic attack and subsequent dehydration. science.gov
Barium Chloride (BaCl₂): A system using hydroxylamine hydrochloride in the presence of barium chloride has been reported as a convenient method for the synthesis of various oximes. orientjchem.org In this method, a range of aldehydes and ketones were efficiently converted to their oximes in excellent yields (93-98%) under reflux conditions in ethanol. orientjchem.org For aldehydes, the reaction typically proceeds with a 1:1:0.5 molar ratio of the aldehyde, NH₂OH·HCl, and BaCl₂. orientjchem.org
Table 2: Metal-Catalyzed Oximation Systems
| Catalyst System | Substrate Type | Conditions | Yield |
|---|---|---|---|
| CuSO₄ / K₂CO₃ | Aldehydes & Ketones | Mild | High |
| NH₂OH·HCl / BaCl₂ | Aldehydes & Ketones | Ethanol, Reflux | 93-98% |
This table summarizes findings from studies on metal-catalyzed oximation reactions. researchgate.netasianpubs.orgorientjchem.org
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For oxime formation, specific organic molecules have been identified that can catalyze the reaction efficiently, particularly at neutral pH, which is beneficial for sensitive substrates.
New classes of catalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been discovered for hydrazone and oxime formation in water at neutral pH. nih.govacs.org Kinetic studies have revealed that these organocatalysts can provide significant rate enhancements, in some cases over seven times greater than classic aniline (B41778) catalysis. nih.gov The proposed mechanism involves the catalyst facilitating the proton transfer steps involved in the condensation reaction. acs.org For instance, 2-(aminomethyl)benzimidazole was found to be an effective catalyst for the oximation of 4-nitrobenzaldehyde, providing a 5.2-fold rate enhancement. nih.govacs.org This approach offers a milder and potentially more biocompatible route to oxime synthesis.
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient processes. These "green" chemistry principles have been applied to oxime synthesis through solvent-free and energy-efficient techniques.
One notable advanced strategy is the use of "grindstone chemistry," a solventless approach where the reaction is carried out by grinding the solid reactants together in a mortar and pestle. asianpubs.orgnih.gov A study demonstrated the oximation of various aldehydes by grinding them with hydroxylamine hydrochloride and anhydrous sodium carbonate at room temperature. asianpubs.orgasianpubs.org This method is rapid, simple, and avoids the use of potentially harmful organic solvents, minimizing waste. nih.govresearchgate.net
Another advanced technique involves the use of microwave irradiation. researchgate.netasianpubs.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. The synthesis of Z-arylaldoximes has been successfully carried out under microwave conditions using catalysts like CdSO₄, with yields ranging from 84-88%. lookchem.com These advanced strategies represent a move towards more sustainable and efficient chemical manufacturing.
Electrochemical Synthesis of Oximes
Electrochemical methods offer a green and efficient alternative to conventional synthesis by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. researchgate.net The electrosynthesis of oximes can be performed directly from the corresponding aldehydes or ketones by coupling with a nitrogen source. rsc.orgacs.org
Recent advancements have demonstrated the one-step synthesis of oximes from aldehydes and nitrates in acidic electrolytes using a zinc-based catalyst. rsc.org This process involves the electrochemical reduction of nitrate (B79036) to hydroxylamine, which then reacts with the aldehyde. rsc.org This approach has shown high versatility, with various aldehydes and ketones being efficiently converted to their respective oximes with yields often exceeding 90%. rsc.orgrsc.org Another pioneering strategy utilizes an iron catalyst for the direct electrosynthesis of oximes from NOx and aldehydes, achieving a benzaldoxime (B1666162) yield of approximately 99%. acs.org This method is scalable, with a divided flow reactor enabling high production rates, paving the way for potential industrial applications. acs.org
In a specific electrochemical tandem synthesis, oximes have been generated from alcohols using potassium nitrate (KNO₃) as the nitrogen source, mediated by tin microspheres. rsc.org This process involves the initial oxidation of the alcohol to the aldehyde, followed by the in-situ formation of the oxime. For 2-chlorobenzaldehyde, this method yields the (E)-isomer. The spectroscopic data for the resulting (E)-2-chlorobenzaldehyde oxime are detailed below. rsc.org
Table 1: Spectroscopic Data for (E)-2-Chlorobenzaldehyde Oxime via Electrochemical Synthesis
| Analysis Type | Data |
|---|---|
| ¹H-NMR (CDCl₃, 300 MHz, ppm) | δ = 8.57 (s, 1 H), 7.84 (d, J = 2.0 Hz, 1 H), 7.83-7.20 (m, 3 H) |
| ¹³C-NMR (CDCl₃, 75 MHz, ppm) | δ = 147, 133, 130, 129, 127, 126 |
| IR (liquid film, cm⁻¹) | v = 3288, 2929, 1483, 1436, 1316, 1279, 1206, 1045, 973, 749, 705 |
Data sourced from a study on electrochemical tandem synthesis of oximes. rsc.org
Mechanochemical and Microwave-Assisted Synthetic Protocols
To address the need for more sustainable and efficient chemical processes, mechanochemical and microwave-assisted syntheses have emerged as powerful tools in organic chemistry.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. rsc.org This technique has been successfully applied to the synthesis of oximes from aldehydes. A robust and facile solvent-free method involves the simple grinding of an aldehyde with hydroxylamine and sodium hydroxide (NaOH). rsc.org Another approach uses a pestle and mortar to grind the aldehyde with hydroxylamine hydrochloride and a mild base like bismuth oxide (Bi₂O₃) or alumina (B75360) (Al₂O₃). innovareacademics.ininnovareacademics.in The use of alumina is noted as an inexpensive and less hazardous option that facilitates the reaction by acting as a Lewis base to free the hydroxylamine for nucleophilic attack on the aldehyde's carbonyl center. innovareacademics.in These methods are praised for their operational simplicity, high yields, and green credentials. rsc.orginnovareacademics.in
Table 2: Comparison of Mechanochemical Protocols for Oxime Synthesis
| Reagents | Method | Key Features | Reference |
|---|---|---|---|
| Aldehyde, Hydroxylamine, NaOH | Grinding/Milling | Solvent-free, robust, facile | rsc.org |
| Aldehyde, Hydroxylamine HCl, Bi₂O₃ | Grinding in Pestle & Mortar | Solvent-free, efficient | innovareacademics.in |
| Aldehyde, Hydroxylamine HCl, Al₂O₃ | Grinding in Pestle & Mortar | Inexpensive, mild basic medium | innovareacademics.in |
Microwave-Assisted Synthesis
Microwave irradiation is widely used to accelerate organic reactions, often leading to shorter reaction times and improved yields. iisuniv.ac.in The synthesis of oximes can be significantly expedited using this technology. rsc.org The general procedure involves the reaction of an aldehyde, such as 2-chlorobenzaldehyde, with hydroxylamine hydrochloride under microwave irradiation. rsc.orgsigmaaldrich.com While many protocols require heating under reflux, microwave assistance can often achieve the desired transformation more rapidly and efficiently. royalsocietypublishing.org
For instance, a highly efficient synthesis of the related compound (E)-2-Chlorobenzaldehyde O-methyl oxime was achieved with a 92% yield, demonstrating the utility of this approach for similar structures. royalsocietypublishing.org The reaction involves treating the aldehyde with the appropriate hydroxylamine derivative, often in a suitable solvent, under microwave conditions. rsc.orgroyalsocietypublishing.org
Table 3: Characterization of (E)-2-Chlorobenzaldehyde O-methyl oxime via a Related Protocol
| Analysis Type | Data |
|---|---|
| Yield | 92% |
| Appearance | Colourless oil |
| ¹H NMR (N-OMe) | 3.99 (s, 3H) |
| ¹³C NMR (N-OMe) | 62.2 |
| EI-MS (m/z, %) | 169 (M⁺, 95), 138 (31), 134 (58), 102 (100) |
Data for the O-methyl ether derivative highlights the efficiency of modern synthetic protocols. royalsocietypublishing.org
Isolation and Purification Techniques for this compound
The effective isolation and purification of this compound are critical for obtaining a product of high purity, which is essential for its use in subsequent synthetic steps. innovareacademics.in The primary techniques employed are recrystallization and column chromatography. innovareacademics.inchemspider.com
A detailed, conventional procedure for the isolation and purification of this compound has been well-documented. prepchem.com The process begins after the initial reaction mixture is cooled, allowing a crystalline solid to form. prepchem.com
A Step-by-Step Purification Procedure:
Initial Collection : The crude solid product is collected by filtration. prepchem.com
Solvent Extraction : The collected solid is dissolved in a solvent like methylene (B1212753) chloride. prepchem.com
Drying : The organic solution is dried using an anhydrous drying agent, such as sodium sulfate. prepchem.com
Concentration : The solution is filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield a residual solid. prepchem.com
Recrystallization : The final purification step involves recrystallizing the solid from a suitable solvent system, such as ethanol-water, to obtain the pure this compound. prepchem.com
The choice of solvent is crucial for effective purification. Besides ethanol-water, other solvent mixtures like dichloromethane/hexane (B92381) and toluene/hexane have been reported for the recrystallization of benzaldoxime derivatives. chemspider.com
For separations that are more challenging, or when impurities are closely related to the product, column chromatography is the preferred method. chemspider.comnih.gov Silica (B1680970) gel is a commonly used stationary phase for the purification of oximes. innovareacademics.insciengine.com The mobile phase, or eluent, is selected based on the polarity of the compounds to be separated; common systems include mixtures of petroleum ether/ethyl acetate (B1210297) or petroleum ether/dichloromethane. chemspider.comrsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). innovareacademics.ininnovareacademics.in
Table 4: Summary of Purification Techniques for this compound
| Technique | Details | Common Solvents/Reagents | Reference |
|---|---|---|---|
| Recrystallization | Crystallization from a solvent system to remove impurities. | Ethanol-water; Dichloromethane/hexane; Toluene/hexane | chemspider.comprepchem.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Petroleum Ether/Ethyl Acetate, Dichloromethane | innovareacademics.inchemspider.comrsc.org |
| Extraction & Drying | Preliminary purification steps. | Methylene chloride (dissolution); Sodium sulfate (drying) | prepchem.com |
Stereochemical Investigations of 2 Chlorobenzaldehyde Oxime
E/Z Isomerism and Geometrical Considerations
2-Chlorobenzaldehyde (B119727) oxime, an important intermediate in organic synthesis, exists in two geometric isomeric forms: E (entgegen) and Z (zusammen). researchgate.net This isomerism arises from the restricted rotation around the C=N double bond of the oxime functional group. The orientation of the hydroxyl (-OH) group relative to the 2-chlorophenyl group defines the isomer. In the E isomer, the hydroxyl group and the aromatic ring are on opposite sides of the double bond, while in the Z isomer, they are on the same side.
The crystal structure of the E isomer has been determined, confirming its geometry. researchgate.net In the solid state, the packing of (E)-2-chlorobenzaldehyde oxime is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds. researchgate.net The two isomers possess distinct physical properties, such as different dipole moments.
Table 1: Geometrical and Physical Properties of 2-Chlorobenzaldehyde Oxime Isomers
| Property | (E)-2-Chlorobenzaldehyde Oxime | (Z)-2-Chlorobenzaldehyde Oxime |
|---|---|---|
| Synonym | o-chloro-syn-benzaldoxime | o-chloro-anti-benzaldoxime |
| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol | 155.58 g/mol |
| Dipole Moment | 1.63 D stenutz.eu | 1.67 D stenutz.eu |
| SMILES | O/N=C/c1ccccc1Cl stenutz.eu | ON=C/c1ccccc1Cl stenutz.eu |
| InChIKey | FZIVKDWRLLMSEJ-WEVVVXLNSA-N stenutz.eu | FZIVKDWRLLMSEJ-UITAMQMPSA-N stenutz.eu |
Stereoselective Synthesis of E and Z Isomers
The stereoselective synthesis of oximes is a significant challenge, as many conventional methods yield mixtures of E and Z isomers or default to the thermodynamically more stable E isomer. nih.gov Classical synthesis of aldoximes, for instance, often results in Z:E ratios ranging from 85:15 to 1:1. researchgate.net Consequently, specific strategies have been developed to selectively obtain each isomer of this compound.
Synthesis of the E Isomer: The E isomer is generally the more thermodynamically stable product and is often predominant in synthetic mixtures. nih.govasianpubs.org Methods to enhance its purity include:
Isomerization via Hydrochloride Salt: E isomers can often be obtained from Z forms through the formation of a hydrochloride salt, followed by purification. researchgate.net
Acid-Catalyzed Conversion: A highly effective method for obtaining E isomers in greater than 98% purity involves treating a solution containing a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This process precipitates the E isomer as an immonium complex, which is then neutralized with a dilute base to yield the pure E-oxime. google.com
Base-Catalyzed Domino Reaction: A highly stereoselective synthesis for E-aldoximes has been developed using a base-catalyzed domino aza-Michael/retro-Michael reaction, which can produce the E isomer with high diastereomeric purity. researchgate.net
Synthesis of the Z Isomer: Obtaining the less stable Z isomer typically requires non-equilibrium conditions. A modern and general approach involves:
Visible-Light Photoisomerization: The Z isomers of aryl oximes can be accessed through the photoisomerization of the thermodynamically preferred E isomers. nih.gov This method uses visible-light-mediated energy transfer (EnT) catalysis to achieve the conversion under mild conditions. nih.gov This technique provides a valuable route to the otherwise difficult-to-obtain Z-oximes. nih.gov
Table 2: Summary of Stereoselective Synthesis Methods
| Target Isomer | Method | Key Features |
|---|---|---|
| E Isomer | Acid-Catalyzed Isomerization | Treats E/Z mixture with a protic or Lewis acid; precipitates >98% pure E isomer as an immonium complex. google.com |
| Z Isomer | Visible-Light Photoisomerization | Uses an energy transfer catalyst to convert the E isomer to the Z isomer under mild conditions. nih.gov |
Characterization and Determination of Isomeric Ratios
Distinguishing between the E and Z isomers of this compound and quantifying their relative amounts in a mixture are crucial steps following synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of oxime isomers.
¹H and ¹³C NMR: One-dimensional and two-dimensional NMR techniques allow for the complete assignment of spectra for each isomer. researchgate.net The chemical shifts of the protons and carbons, particularly those near the C=N bond, differ significantly between the E and Z forms.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the stereochemistry by analyzing the spatial proximity of the oxime -OH proton to the protons on the aromatic ring. researchgate.net
Chromatographic Methods: Chromatography is used for both the separation and analysis of isomer mixtures.
Column Chromatography: Mixtures of E and Z isomers can often be separated on a preparative scale using column chromatography on silica (B1680970) gel. researchgate.netasianpubs.org
High-Performance Liquid Chromatography (HPLC): HPLC analysis can resolve the E and Z isomers, showing two distinct signals in the chromatogram, which allows for the determination of their ratio. semanticscholar.org
The isomeric ratio is typically determined through NMR analysis of the isolated mixture by integrating the signals corresponding to each isomer. nih.gov For example, in the synthesis of a derivative, trifluoroacetic acid-catalyzed condensation of tryptamine (B22526) with 2-chlorobenzaldehyde yielded a mixture of cis/trans isomers in a 50:50 ratio, as determined by NMR. nih.gov
Table 3: Example Spectroscopic Data for (E)-2-Chlorobenzaldehyde O-methyl oxime (Note: Data is for the O-methyl ether derivative, illustrating the characterization method)
| Nucleus | Chemical Shift (δ) and Description |
|---|---|
| ¹H NMR | 3.99 (s, 3H, N-OMe), 7.21–7.32 (m, 2H, H-4′ and H-5′), 7.33–7.39 (m, 1H, H-3′), 7.88 (dd, J = 2.5 and 7.0, 1H, H-6′), 8.48 (s, 1H, H-1) royalsocietypublishing.org |
| ¹³C NMR | 62.2 (N-OMe), 126.9 (C-3′), 127.1 (C-6′), 129.8 (C-4′), 130.0 (C-1′), 130.7 (C-5′), 133.8 (C-2′), 145.6 (C-1) royalsocietypublishing.org |
Spectroscopic and Structural Elucidation of 2 Chlorobenzaldehyde Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy of 2-chlorobenzaldehyde (B119727) oxime reveals characteristic signals corresponding to the different types of protons in the molecule: the oxime hydroxyl proton (-OH), the aldimine proton (-CH=N), and the aromatic protons on the benzene (B151609) ring. The chemical shifts can vary depending on the solvent used.
For the (E)-isomer of 2-chlorobenzaldehyde oxime, the aldimine proton (CH=N) typically appears as a singlet downfield. In deuterated chloroform (B151607) (CDCl₃), this signal is observed at approximately 8.57 ppm. rsc.org The aromatic protons produce a complex multiplet between 7.20 and 7.83 ppm. rsc.org In a more polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the signals shift, with the hydroxyl proton becoming clearly visible as a singlet at 11.66 ppm and the aldimine proton at 8.34 ppm. rsc.org
¹H NMR Spectral Data for (E)-2-Chlorobenzaldehyde Oxime
| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) rsc.org |
|---|---|---|
| OH | Not specified | 11.66 (s, 1H) |
| CH=N | 8.57 (s, 1H) | 8.34 (s, 1H) |
Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, in (E)-2-chlorobenzaldehyde O-methyl oxime, the hydroxyl proton signal is absent and a new singlet appears around 3.99 ppm, corresponding to the methoxy (B1213986) (-OCH₃) protons. royalsocietypublishing.org
¹H NMR Spectral Data for Selected Derivatives of this compound
| Compound | Solvent | Key Chemical Shifts (δ) in ppm |
|---|---|---|
| (E)-2-Chlorobenzaldehyde O-methyl oxime royalsocietypublishing.org | Not specified | 8.48 (s, 1H, CH=N), 7.88 (dd, 1H, Ar-H), 7.21-7.39 (m, 3H, Ar-H), 3.99 (s, 3H, N-OMe) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For (E)-2-chlorobenzaldehyde oxime, the spectrum shows a signal for the aldimine carbon (C=N) and several signals for the aromatic carbons.
In CDCl₃, the aldimine carbon of the (E)-isomer resonates at approximately 147 ppm. rsc.org The six aromatic carbons appear in the typical range of 126 to 133 ppm, with the carbon bearing the chlorine atom (C-Cl) being identifiable within this region. rsc.org
¹³C NMR Spectral Data for (E)-2-Chlorobenzaldehyde Oxime and a Derivative
| Compound | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| (E)-2-Chlorobenzaldehyde oxime rsc.org | CDCl₃ | 147 (C=N), 133, 130, 129, 127, 126 (Aromatic Carbons) |
The spectrum of the O-methyl derivative shows the C=N carbon at a slightly different shift (145.6 ppm) and includes a signal for the methoxy carbon at 62.2 ppm. royalsocietypublishing.org
Aldoximes like this compound can exist as two geometric isomers: (E) and (Z). researchgate.net These isomers arise from the restricted rotation around the carbon-nitrogen double bond. NMR spectroscopy is a critical technique for identifying and distinguishing between these isomers. researchgate.net
Although often one isomer is thermodynamically preferred, synthetic methods can produce a mixture of both. researchgate.net The (E) and (Z) isomers have distinct chemical environments, leading to subtle but measurable differences in their NMR spectra. The chemical shifts of the aldimine proton (CH=N) and the oxime proton (OH) are particularly sensitive to the geometry. By comparing the spectra of the mixture to those of the pure, separated isomers, one can assign the configuration. Furthermore, the relative ratio of the (E) and (Z) isomers in a sample can be determined by comparing the integration values of their unique, non-overlapping signals in the ¹H NMR spectrum. Advanced 2D-NMR techniques, such as NOESY, can further confirm the spatial relationship between protons to solidify the isomeric assignment. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A key feature for oximes is the broad absorption band corresponding to the O-H stretching vibration, which for the (E)-isomer appears around 3288 cm⁻¹. rsc.orgwjpsonline.com The C=N (imine) stretching vibration is observed in the 1600-1650 cm⁻¹ region. Other significant bands include those for aromatic C-H and C=C stretching, as well as a band for the C-Cl stretch, typically found at lower wavenumbers.
Vibrational Frequencies for (E)-2-Chlorobenzaldehyde Oxime and a Derivative
| Vibrational Mode | (E)-2-Chlorobenzaldehyde Oxime (cm⁻¹) rsc.org | (E)-2-Chlorobenzaldehyde O-methyl oxime (cm⁻¹) royalsocietypublishing.org |
|---|---|---|
| O-H stretch | 3288 | N/A |
| C-H stretch (aromatic/aliphatic) | 2929 | 2936 |
| C=N stretch | ~1600-1650 (inferred) | 1601 |
| C=C stretch (aromatic) | 1483, 1436 | 1472, 1433 |
| C-O stretch | 1206, 1045 | 1209, 1063, 1045 |
In the O-methyl derivative, the broad O-H band is absent, while the other characteristic bands, such as the C=N and aromatic stretches, remain. royalsocietypublishing.org
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
GC-MS analysis is effective for identifying this compound in complex mixtures. semanticscholar.orgscielo.br However, under standard GC-MS conditions, it may not be possible to distinguish between positional isomers such as this compound and 3-chlorobenzaldehyde (B42229) oxime, as they can exhibit identical mass spectra. semanticscholar.orgscielo.br
The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 155. scielo.br Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak ([M+2]⁺) appears at m/z 157, which is a characteristic signature for a monochlorinated compound. scielo.br
Key fragmentation pathways include:
Loss of a hydroxyl radical (-OH): This results in a significant fragment ion at m/z 137. semanticscholar.orgscielo.br
Dehydration: The molecule can lose a water molecule, or the loss of the OH group can lead to the formation of 2-chlorobenzonitrile (B47944), which also corresponds to the fragment at m/z 137. semanticscholar.org
Loss of chlorine: A fragment at m/z 102 can be observed, corresponding to the loss of a chlorine atom from a fragment ion. semanticscholar.orgscielo.br
The fragmentation of derivatives is altered by the substituent. For (E)-2-chlorobenzaldehyde O-methyl oxime, the molecular ion ([M]⁺) appears at m/z 169. royalsocietypublishing.org Major fragments are seen at m/z 138 (loss of -OCH₃), 111, and 102. royalsocietypublishing.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| (E)-2-Chlorobenzaldehyde oxime |
| (Z)-2-Chlorobenzaldehyde oxime |
| 3-Chlorobenzaldehyde oxime |
| 2-Chlorobenzaldehyde O-methyl oxime |
| (E)-2-Chlorobenzaldehyde O-methyl oxime |
| (E)-2-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime |
| 2-Chlorobenzonitrile |
| 2-Chlorobenzaldehyde |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions in molecules containing chromophores. In the context of this compound and its derivatives, the aromatic ring and the oxime group (C=N-OH) constitute the primary chromophoric system responsible for absorption in the UV region. These absorptions typically correspond to π → π* and n → π* electronic transitions.
While UV-Vis spectroscopy is widely employed in the characterization of oximes and their coordination complexes, specific absorption maxima (λmax) for the parent (E)-2-chlorobenzaldehyde oxime are not extensively detailed in the available literature. However, the technique is frequently used to confirm the formation of and characterize more complex derivatives and metal complexes. For instance, the electronic spectra of Schiff base ligands derived from 2-chlorobenzaldehyde are analyzed to understand their electronic properties. kuey.net Similarly, the formation of metal complexes with ligands based on this compound is often confirmed by shifts in the UV-Vis absorption bands upon coordination. wjpsonline.com The UV-Vis spectrum of the related precursor, 2-chlorobenzaldehyde, shows absorption maxima in hexane (B92381) at 246 nm and 252 nm, which are attributed to π → π* transitions of the benzene ring, and weaker absorptions at 292 nm and 300 nm from the carbonyl group's n → π* transition. nih.gov For derivatives such as metal complexes, new charge-transfer bands can appear, providing insight into the metal-ligand bonding environment. kuey.net
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of crystalline solids at the atomic level, offering precise details on bond lengths, bond angles, and intermolecular interactions.
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, confirming its existence as the E isomer in the crystalline form. core.ac.uk In this conformation, the oxime's hydroxyl group is oriented anti to the aldehyde's hydrogen atom. The molecule is nearly planar, though the nitrogen and oxygen atoms of the oxime group show slight deviations from the mean plane of the chlorophenyl ring. core.ac.uk Specifically, atoms N1 and O1 deviate from the mean plane of the benzene ring by 0.278(2) Å and 0.279(3) Å, respectively. core.ac.uk The bond lengths and angles within the molecule are consistent with standard values for similar structures. core.ac.uk
Derivatives of this compound, such as bis-oxime compounds, have also been structurally characterized. For example, the crystal structure of 2,2′-dichloro-1,1′-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene reveals that the molecule lies across a crystallographic inversion center and maintains the E configuration at the azomethine C=N bond. researchgate.net In this derivative, the imino group is coplanar with the aromatic ring. researchgate.net
Table 1: Selected Bond Lengths and Angles for (E)-2-Chlorobenzaldehyde Oxime core.ac.uk
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| Cl1—C2 | 1.737 (2) | C7—N1—O1 | 111.97 (17) |
| O1—N1 | 1.405 (2) | N1—C7—C1 | 120.92 (19) |
| N1—C7 | 1.267 (3) | C6—C1—C7 | 122.14 (19) |
| C1—C7 | 1.464 (3) | C2—C1—C7 | 118.25 (18) |
| C1—C2 | 1.405 (3) | C3—C2—C1 | 119.2 (2) |
| C1—C6 | 1.391 (3) | C3—C2—Cl1 | 119.66 (17) |
The crystal packing of (E)-2-chlorobenzaldehyde oxime is primarily stabilized by a network of intermolecular hydrogen bonds. core.ac.uk The most significant of these is an O—H···N hydrogen bond, which links molecules into centrosymmetric dimers. core.ac.uk This interaction involves the hydroxyl proton of one molecule and the nitrogen atom of an adjacent, inverted molecule.
In addition to this primary hydrogen bond, the crystal structure is further stabilized by weaker C—H···O interactions. core.ac.uk These weaker bonds contribute to the formation of a stable, three-dimensional supramolecular architecture. In some derivatives, such as 2,2′-dichloro-1,1′-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene, the crystal packing features a layered structure driven by weak π–π stacking interactions between adjacent aromatic rings, with intermolecular plane-to-plane distances of 3.461(3) Å. researchgate.net Molecules within these layers are connected by intermolecular C—H···O hydrogen bonds. researchgate.net Asymmetrical Salamo-type derivatives also exhibit extensive networks of both intramolecular and intermolecular O—H···N and C—H···O hydrogen bonds, leading to complex 3D supramolecular structures.
Table 2: Hydrogen Bond Geometry for (E)-2-Chlorobenzaldehyde Oxime (Å, °) core.ac.uk
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O1—H1···N1i | 0.82 | 2.03 | 2.844 (3) | 171.0 |
| C5—H5···O1ii | 0.93 | 2.53 | 3.400 (3) | 156.0 |
Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z
This compound serves as a versatile ligand for the synthesis of various metal complexes. The structural elucidation of these complexes reveals diverse coordination modes and geometries. The oxime moiety provides nitrogen and oxygen donor atoms that can chelate to metal ions.
For instance, zinc(II) complexes of this compound have been synthesized and characterized. Spectroscopic data suggests that the ligand coordinates to the zinc ion through both the nitrogen and oxygen atoms of the oxime group, forming a stable chelate. In these complexes, shifts in the characteristic infrared (IR) stretching frequencies of the C=N and O-H bonds upon complexation provide evidence of coordination.
Similarly, inner transition metal complexes with La(III), Nd(III), Sm(III), and Gd(III) have been prepared using a Schiff base ligand derived from 2-chlorobenzaldehyde and 3-hydrazonobutan-2-one oxime. wjpsonline.com Spectroscopic and magnetic data for these complexes suggest that the ligand coordinates through the azomethine nitrogen, oxime oxygen, and ketonic oxygen, resulting in stable octahedral or square planar geometries depending on the specific metal ion. wjpsonline.com
X-ray crystallography has provided detailed structural information for more complex, polynuclear systems. The structures of homotrinuclear cobalt(II) complexes with a bis-oxime type ligand derived from 5-chlorosalicylaldehyde (B124248) show that two deprotonated ligand units wrap around three cobalt(II) atoms. The cobalt centers adopt slightly distorted octahedral coordination geometries, bridged by acetate (B1210297) ligands and coordinated to solvent molecules. These studies highlight how the fundamental structure of substituted benzaldehyde (B42025) oximes can be incorporated into complex supramolecular assemblies with interesting structural features.
Chemical Reactivity and Reaction Mechanisms of 2 Chlorobenzaldehyde Oxime
Fundamental Mechanisms of Oxime Formation
The synthesis of 2-chlorobenzaldehyde (B119727) oxime from its carbonyl precursor, 2-chlorobenzaldehyde, follows a well-established reaction pathway for oxime formation. numberanalytics.com This process is a condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632), resulting in an oxime and a molecule of water. nih.govtestbook.com The reaction is typically catalyzed by acid and proceeds in two main stages: nucleophilic addition followed by dehydration. testbook.combham.ac.uk
The formation of 2-chlorobenzaldehyde oxime commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. pearson.comlibretexts.org The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack. organicmystery.com
This reaction is sensitive to pH. organicmystery.com In a weakly acidic medium (typically pH 4-5), the carbonyl oxygen is protonated, which increases the positive charge on the carbonyl carbon and facilitates the nucleophilic attack. organicmystery.com If the pH is too low, the hydroxylamine, being basic, becomes protonated (NH₃OH⁺), losing its nucleophilic character. organicmystery.com Conversely, at a high pH, the carbonyl group is not sufficiently protonated. organicmystery.com The initial addition results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.govlibretexts.org
The general mechanism is as follows:
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. nih.govlibretexts.org
Following the formation of the carbinolamine, the reaction proceeds through a dehydration step to form the final oxime product. pearson.comresearchgate.net This elimination of a water molecule is the rate-determining step under neutral or basic conditions, whereas under acidic conditions, the initial nucleophilic addition is often rate-limiting. bham.ac.uk
The dehydration mechanism involves:
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). nih.govlibretexts.org
Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of the water molecule, leading to the formation of a C=N double bond and an iminium ion. libretexts.orgmasterorganicchemistry.com
Deprotonation: A base (such as a water molecule) removes a proton from the nitrogen atom to yield the neutral oxime product, this compound. masterorganicchemistry.com
Isomerization Mechanisms (E/Z Interconversion)
Oximes, including this compound, can exist as stereoisomers, designated as E and Z (or historically, syn and anti). This isomerism arises from the restricted rotation around the C=N double bond. bham.ac.uknih.gov The interconversion between these isomers, known as E/Z isomerization, can be promoted by various means, including acid catalysis or photochemical induction. sci-hub.seoup.com
In an aqueous acidic medium, the isomerization of aldoximes is thought to proceed through the formation of a protonated oxime-water adduct. sci-hub.seresearchgate.net This intermediate possesses a C-N single bond, which allows for free rotation. researchgate.net Subsequent loss of water regenerates the C=N double bond, potentially leading to the other isomer. Kinetic studies on p-methoxybenzaldehyde oxime in aqueous solution suggest that isomerization and hydrolysis can proceed through a common tetrahedral carbinolamino intermediate. sci-hub.se
Photochemical methods can also induce syn-anti isomerization. researchgate.netnih.gov This process often involves the triplet excited state of the oxime. researchgate.net For some oximes, direct or sensitized UV irradiation leads to a photostationary state with a mixture of both isomers. researchgate.net Visible-light-mediated energy transfer has also emerged as a method to achieve Z isomers from the more common E forms. organic-chemistry.org
Reactions Involving the Oxime Functionality
The C=N-OH group in this compound is the primary site of its reactivity, enabling transformations such as deoximation to regenerate the parent aldehyde.
Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. niscpr.res.in This reaction is synthetically important as oximes are used for the protection, purification, and characterization of aldehydes and ketones. scielo.brstatperson.com Numerous methods exist for deoximation, which can be broadly categorized as hydrolytic, reductive, and oxidative. niscpr.res.in Oxidative methods are often preferred over classical acid hydrolysis, which may not be suitable for molecules with acid-sensitive functional groups. niscpr.res.inresearchgate.net
Oxidative cleavage provides a mild and efficient route for deoximation. tandfonline.com Various oxidizing agents have been employed for this purpose, including N-halo compounds like N-bromophthalimide (NBPI). niscpr.res.in
The reaction of this compound with N-bromophthalimide in a solvent like acetone (B3395972), often assisted by microwave irradiation, effectively regenerates 2-chlorobenzaldehyde in high yield. scielo.brresearchgate.net Research has demonstrated that this method is not only efficient but also chemoselective. For instance, benzaldoxime (B1666162) can be selectively oxidized to benzaldehyde (B42025) in the presence of benzyl (B1604629) alcohol, which remains unreacted. scielo.br The reaction with NBPI converts various aldoximes and ketoximes to their parent carbonyls without over-oxidation of the resulting aldehydes to carboxylic acids. scielo.brresearchgate.net
A study by Khazaei and Manesh reported the deoximation of this compound using NBPI at room temperature in a mixture of acetone and water. The reaction proceeded to completion in 2.5 hours, yielding 2-chlorobenzaldehyde with an 89% yield. researchgate.net
Table 1: Deoximation of this compound with N-Bromophthalimide
| Reactant | Reagent | Conditions | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | N-Bromophthalimide (NBPI) | Acetone/H₂O, Room Temp. | 2.5 | 2-Chlorobenzaldehyde | 89 | researchgate.net |
The proposed mechanism for deoximation using N-halo reagents like N-iodosuccinimide involves an initial attack of the oxime on the halogen, followed by hydrolysis to yield the carbonyl compound. asianpubs.org A similar pathway is likely for NBPI.
Deoximation: Regeneration of Carbonyl Compounds
Catalytic Deoximation
Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. For this compound, this regenerates 2-chlorobenzaldehyde. Various catalytic systems have been developed to achieve this transformation efficiently under mild conditions.
One method employs N-bromo-(4-methylphenyl) sulfonimide under microwave irradiation. In a mixture of acetone and water, this compound is converted to 2-chlorobenzaldehyde in 2.7 minutes with a 90% yield. google.com Another approach utilizes copper nanoparticles supported on a cellulose (B213188) template as a reusable catalyst in water, promoting a green chemistry protocol. quora.comrsc.org Additionally, a manganese(III) complex, Mn(L22pyfp)Cl, has been used as a catalyst with 10% hydrogen peroxide (H2O2) as the oxidant in acetonitrile (B52724) to facilitate the deoximation. thieme-connect.com
These catalytic methods offer alternatives to harsher hydrolytic conditions that might require strong acids or bases. sigmaaldrich.com
Table 1: Catalytic Deoximation of this compound
| Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-bromo-(4-methylphenyl) sulfonimide | Acetone/H2O | Microwave (300 W) | 2.7 min | 90 | google.com |
| Copper-nano particles on cellulose | H2O | Microwave (80-100 °C) | 5-10 min | High | rsc.org |
| Mn(L22pyfp)Cl / H2O2 | Acetonitrile | Reflux | 45-120 min | Good to Excellent | thieme-connect.com |
1,3-Dipolar Cycloaddition Reactions
This compound serves as a key precursor for generating a 1,3-dipole, specifically 2-chlorophenyl nitrile oxide. This reactive intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles (compounds with a π-bond, such as alkenes and alkynes) to construct five-membered heterocyclic rings. scispace.com This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for synthesizing complex molecules like isoxazoles and isoxazolines. scispace.com
For instance, the reaction of in situ generated 2-chlorophenyl nitrile oxide with N-methyl-substituted tricyclic imides results in the formation of novel isoxazoline-fused heterocycles. arabjchem.org Similarly, cycloaddition with ethyl oleate, a biomolecule, has been used to synthesize new isoxazoline (B3343090) derivatives. nih.gov
Generation and Reactivity of Nitrile Oxide Intermediates
The transformation of this compound into the highly reactive 2-chlorophenyl nitrile oxide intermediate is a critical first step for cycloaddition reactions. This is typically achieved in situ through oxidation or dehydrohalogenation of a halogenated precursor.
Common methods for generating the nitrile oxide from this compound include:
Oxidation with Sodium Hypochlorite (B82951) (NaOCl): Aqueous sodium hypochlorite is a widely used, simple, and effective reagent for the in situ generation of nitrile oxides from aldoximes. arabjchem.org
Oxidation with Hypervalent Iodine(III) Reagents: Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) can oxidize aldoximes to nitrile oxides under mild conditions, proceeding at room temperature to give moderate to high yields of cycloaddition products.
Chlorination followed by Dehydrochlorination: The oxime can first be converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine (B128534) (TEA), eliminates HCl to furnish the nitrile oxide. lookchem.comwiserpub.com
Using tert-Butyl Hypoiodite (t-BuOI): This electrophilic iodine compound, generated in situ, offers a novel method for producing nitrile oxides from oximes for subsequent cycloaddition reactions. researchgate.net
The generated 2-chlorophenyl nitrile oxide is an unstable and highly reactive species that is immediately trapped by a dipolarophile present in the reaction mixture.
Regioselective Synthesis of Isoxazoles and other Heterocycles
The 1,3-dipolar cycloaddition of 2-chlorophenyl nitrile oxide allows for the regioselective synthesis of various substituted heterocycles. The regioselectivity of the cycloaddition is governed by electronic and steric factors of both the nitrile oxide and the dipolarophile.
Synthesis of Isoxazoles: The reaction with alkynes yields isoxazoles. For example, the oxidative cycloaddition of this compound with various alkynes in the presence of a hypervalent iodine(III) reagent produces 3-(2-chlorophenyl)-substituted isoxazoles with high regioselectivity. A specific instance is the synthesis of 1-(3-(2-chlorophenyl)isoxazol-4-yl)ethan-1-one, which was obtained in 81% yield from the reaction of (E)-2-chlorobenzaldehyde oxime.
Synthesis of Isoxazolines: The reaction with alkenes produces isoxazolines (dihydroisoxazoles). The cycloaddition of 2-chlorophenyl nitrile oxide with N-methyl-substituted tricyclic imides yields complex polycyclic isoxazolines. arabjchem.org
This methodology provides a versatile route to a wide array of 3,4-disubstituted, 3,5-disubstituted, and 3,4,5-trisubstituted isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. niscpr.res.inacs.org
Table 2: Synthesis of Heterocycles from this compound
| Dipolarophile | Reagent for Nitrile Oxide Generation | Product Type | Example Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Methyl Tricyclic Imide | NaOCl | Isoxazoline | Fused Polycyclic Isoxazoline | Good | arabjchem.org |
| Substituted Alkyne | Hypervalent Iodine(III) | Isoxazole (B147169) | 1-(3-(2-Chlorophenyl)isoxazol-4-yl)ethan-1-one | 81 | |
| Acetonitrile | IBA-OTf / m-CPBA | 1,2,4-Oxadiazole (B8745197) | 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 82 |
Nucleophilic Addition Reactions
The carbon-nitrogen double bond in this compound is susceptible to nucleophilic attack. Oximes exist in equilibrium with their nitrone tautomers, and this tautomerism can play a significant role in their reactivity. rsc.org The reaction mechanism often involves the attack of a nucleophile on the electrophilic carbon of the C=N bond. nih.govnih.gov
While oximes can react with nucleophiles, the reaction is less common than additions to carbonyls and is often base-catalyzed to enhance the nucleophilicity of the attacking species. In the absence of a base, reactions with electron-poor alkenes typically proceed via the nitrogen lone pair to yield N-alkylnitrones. rsc.org However, in some cases, O-alkylation occurs, which can be explained by the involvement of the more reactive nitrone tautomer. rsc.org The nucleophilic addition to the C=N bond is the first step in reactions like the reduction with hydrides.
Reduction Reactions
The oxime group of this compound can be reduced to form either a hydroxylamine or a primary amine, depending on the reducing agent and reaction conditions.
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce oximes to primary amines. quora.comstackexchange.com The mechanism involves the addition of a hydride to the carbon of the C=N bond, followed by the elimination of the hydroxyl group and further reduction of the resulting imine intermediate. quora.com Sodium borohydride (B1222165) (NaBH4), a milder reagent, is generally ineffective on its own but its reactivity can be enhanced by additives. masterorganicchemistry.com For example, NaBH4 in combination with copper(II) sulfate (B86663) or zirconium(IV) chloride can effectively reduce oximes to primary and secondary amines. scispace.comniscpr.res.in
Reduction to Hydroxylamines: Milder reduction conditions can yield N-substituted hydroxylamines. For instance, various substituted benzaldehyde oximes can be reduced using sodium cyanoborohydride in methanolic HCl to afford the corresponding N-benzylhydroxylamines. google.com The synthesis of O-(2-chlorobenzyl)hydroxylamine hydrochloride, another reduction product, has also been reported through a multi-step one-pot procedure starting from 2-chlorobenzyl chloride. arabjchem.orgnih.govresearchgate.netarabjchem.orgbrynmawr.edu
Table 3: Reduction Products of this compound
| Reagent(s) | Product Type | Example Product Name | Reference |
|---|---|---|---|
| LiAlH4 | Primary Amine | (2-Chlorophenyl)methanamine | quora.com |
| NaBH4 / ZrCl4 / Al2O3 | Primary Amine | (2-Chlorophenyl)methanamine | scispace.com |
| NaBH4 / CuSO4 | Primary/Secondary Amine | (2-Chlorophenyl)methanamine / Bis(2-chlorobenzyl)amine | niscpr.res.in |
| Sodium Cyanoborohydride / HCl | Hydroxylamine | N-(2-Chlorobenzyl)hydroxylamine | google.com |
| N-Hydroxyphthalimide / PPh3 / DIAD then N2H4 | Hydroxylamine | O-(2-Chlorobenzyl)hydroxylamine | nih.govbrynmawr.edu |
Halogenation Reactions
Halogenation of this compound can occur at different positions depending on the reagents and reaction conditions.
Halogenation at the Oxime Carbon: The oxime can be converted into a hydroximoyl halide. For example, the reaction of this compound with N-chlorosuccinimide (NCS) yields the corresponding 2-chlorobenzohydroximoyl chloride. lookchem.com This hydroximoyl chloride is a key intermediate for the generation of nitrile oxides via base-mediated dehydrochlorination. lookchem.com
Halogenation of the Aromatic Ring: The oxime group can act as a directing group in electrophilic aromatic substitution. Palladium-catalyzed C-H activation has been used for the selective ortho-bromination of substituted benzaldoximes, where the O-methyl oxime serves as the directing group. acs.org This allows for the introduction of a halogen at a specific position on the phenyl ring, which can be followed by deoximation to yield the substituted benzaldehyde. acs.org Patents also describe the reaction of benzaldehyde oxime derivatives with halogenating agents to produce halogenated compounds. google.com
Acetylation Reactions
The hydroxyl group of this compound can undergo acetylation, a reaction that introduces an acetyl group (CH₃CO-). This transformation typically employs an acetylating agent such as acetic anhydride. chemcess.comlibretexts.org The product of this reaction is 2-chlorobenzaldehyde O-acetyl oxime, an important and versatile intermediate in organic synthesis. nih.govamazonaws.com
The mechanism for this transformation is a nucleophilic acyl substitution. chemcess.com The oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group, resulting in the formation of the O-acetylated oxime product. chemcess.com
O-acetyl oximes are valuable because the acetyl group can serve as a transformable directing group in palladium-catalyzed C–H bond functionalization reactions. nih.gov Furthermore, these acetylated intermediates can be used in the synthesis of other complex molecules. For instance, O-acetyl oximes derived from ketones have been shown to react with 2-chlorobenzaldehyde in the synthesis of fused thiazoles. rsc.org While oximes themselves can be sensitive to oxidative cleavage, their O-acetyl derivatives offer a stable yet readily cleavable alternative to more robust oxime ethers. nih.gov
Table 1: Representative Acetylation of an Aldoxime
| Reactant | Acetylating Agent | Catalyst/Conditions | Product | Application of Product |
| Aldehyde Oxime | Acetic Anhydride | Pyridine (B92270) or base catalyst | O-acetyl aldoxime | Intermediate for C-H functionalization, heterocycle synthesis |
Alcoholysis Reactions
Alcoholysis refers to the cleavage of a bond by reaction with an alcohol. In the context of this compound derivatives, this reaction is particularly relevant for the cleavage of the O-acetyl group from 2-chlorobenzaldehyde O-acetyl oxime. This process serves as a mild deprotection method to regenerate the parent oxime. nih.gov
The reaction is typically carried out by treating the O-acetyl oxime with an alcohol, such as methanol (B129727), in the presence of a mild base like potassium carbonate. nih.gov The alcohol acts as a nucleophile, cleaving the ester-like bond of the acetyl group, which results in the formation of this compound and an acetate ester byproduct (e.g., methyl acetate). This high-yield conversion highlights the utility of the O-acetyl group as a temporary protecting or activating group that can be easily removed when no longer needed. nih.gov
The direct alcoholysis of the C=N-O-R bond in unactivated oxime ethers is not a common reaction as the ether bond is generally stable. However, the reverse reaction, the O-alkylation of oximes with alcohols, can be achieved under specific catalytic conditions, for example, using heteropolyacids in dimethyl carbonate, proceeding through a carbocation mechanism. rsc.org This indicates that while the formation of oxime ethers from alcohols is possible, the cleavage via alcoholysis requires an activated substrate, such as an O-acetyl oxime.
Table 2: Example of Alcoholysis for Deprotection
| Reactant | Reagent | Conditions | Product | Purpose |
| O-acetyl oxime | Methanol (MeOH) | Potassium Carbonate (K₂CO₃) | Parent Oxime | Removal of acetyl protecting/directing group |
Oxime Metathesis for Dynamic Networks
In recent years, oxime chemistry has become a cornerstone in the development of dynamic materials. researchgate.netnih.gov this compound, as an aromatic oxime, is a relevant substrate for oxime metathesis, a key reaction in Dynamic Covalent Chemistry (DCC). researchgate.netmdpi.com DCC involves reversible covalent bond formation, which allows for the creation of Covalent Adaptable Networks (CANs)—polymeric materials that are cross-linked but can be reprocessed, reshaped, or self-healed. nih.govrsc.org
Oxime metathesis is an exchange reaction between two oxime ether molecules that redistributes their substituents. researchgate.netnih.gov This process is distinct from hydrolysis or transamination and is crucial for creating exclusively oxime-based dynamic networks. nih.gov Research has shown that this reaction is effectively catalyzed by strong acids, such as p-toluenesulfonic acid (p-TSA). nih.govpublons.com
The proposed mechanism for acid-catalyzed oxime metathesis involves the protonation of one oxime ether, followed by a nucleophilic attack from a second oxime ether to form a protonated 4-membered cyclic intermediate. nih.govresearchgate.net This intermediate then fragments to yield the exchanged products. Computational studies support this pathway and highlight the essential role of the acid catalyst in lowering the activation energy, as the non-catalyzed reaction is kinetically unfavorable. nih.govresearchgate.net
The kinetics of oxime metathesis are highly dependent on the electronic nature of the substituents on the aromatic ring. researchgate.netnih.govresearchgate.net The 2-chloro substituent on this compound acts as an electron-withdrawing group (EWG). Studies on para-substituted aromatic oximes have demonstrated that EWGs tend to slow down the rate of metathesis compared to electron-donating groups (EDGs). nih.govresearchgate.net This tunability allows for precise control over the dynamic properties of the resulting polymer networks, making oxime metathesis a versatile tool for designing advanced, functional materials. researchgate.netnih.gov
Table 3: Characteristics of Acid-Catalyzed Oxime Metathesis
| Feature | Description |
| Reaction Type | Exchange of substituents between two oxime ether molecules. |
| Application | Formation of Covalent Adaptable Networks (CANs) in Dynamic Covalent Chemistry. |
| Catalysis | Requires a strong acid catalyst (e.g., p-TSA) to proceed at a reasonable rate. |
| Mechanism | Proceeds through a proposed 4-membered cyclic intermediate. |
| Substituent Effects | Reaction kinetics are tunable; electron-withdrawing groups (like -Cl) generally decrease the reaction rate. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Structure and Reactivity
DFT has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms involving molecules like 2-Chlorobenzaldehyde (B119727) oxime.
DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the energetics of various reaction pathways.
A significant aspect of oxime chemistry is the potential for oxime-nitrone tautomerism. High-level DFT calculations have investigated this isomerization, revealing that a bimolecular process involving two oxime molecules can be more favorable than the traditionally accepted thermal 1,2-H shift. csic.esrsc.org For the isomerization of (Z)-oxime into (Z)-nitrone via a bimolecular process, the activation barrier was calculated to be significantly lower than that of a unimolecular 1,2-shift (15.3 kcal mol⁻¹ vs. 49.5 kcal mol⁻¹). rsc.org
Computational studies on the iridium-catalyzed para-selective C-H borylation of 2-chlorobenzaldehyde silyloximes (derivatives of 2-chlorobenzaldehyde oxime) have provided specific insights into reaction energetics. These studies reveal that the steric hindrance of the protecting group plays a key role in directing the regioselectivity of the reaction. nih.gov
Furthermore, DFT calculations have been employed to explore the reaction pathways of related compounds. For instance, in the oxidative C-O coupling of hydrazones (which share the C=N bond with oximes) with diacetyliminoxyl, DFT calculations using the B97-3c composite method helped to elucidate the most plausible reaction pathway. The calculations showed that a pathway involving initial hydrogen atom abstraction from the hydrazone was kinetically and thermodynamically favored over a pathway involving the initial addition of the radical to the hydrazone. mdpi.com Both pathways, however, were found to have activation barriers low enough to be feasible at room temperature. mdpi.com
| Mechanism | Activation Barrier (kcal mol⁻¹) |
|---|---|
| Bimolecular (Z)-oxime to (Z)-nitrone | 15.3 |
| Bimolecular (E)-oxime to (E)-nitrone | 16.4 |
| Bimolecular (ethanol-assisted) | 24.5 |
| Unimolecular 1,2-H shift | 49.5 |
Solvent and catalysts can profoundly influence the kinetics and thermodynamics of a reaction. Computational models are essential for understanding these effects at a molecular level.
The formation of oximes is known to be catalyzed by acid. nih.gov DFT studies have shown that in acidic conditions, the reaction rate can be significantly accelerated. However, if the pH is too low, protonation of the nucleophile (hydroxylamine) can occur, reducing its nucleophilicity and slowing the reaction. csic.esnih.gov Therefore, a balance, typically around pH 4.5, is optimal for oxime formation. csic.es Aniline (B41778) and its derivatives have also been identified as effective organocatalysts for oxime formation. researchgate.net
The Beckmann rearrangement, a classic reaction of oximes, provides a clear example of solvent influence. Computational studies using a supermolecule approach, where explicit solvent molecules are included in the calculation, have demonstrated the active participation of the solvent in the reaction mechanism. For the 1,2-H-shift in the rearrangement of protonated formaldehyde (B43269) oxime, the inclusion of a single water molecule was found to reduce the activation barrier by approximately 50%. kuleuven.be This highlights that the solvent is not just a passive medium but can act as a co-reactant, significantly lowering the energy of the transition state. kuleuven.be
In the context of metal complexes, solvent molecules can directly coordinate to the metal center and alter the geometry of the complex. In a study of homotrinuclear cobalt(II) complexes with an oxime-type ligand, different solvents like methanol (B129727) and ethanol (B145695) were found to coordinate to the terminal cobalt ions, leading to observable changes in bond lengths and angles within the complex. mdpi.com While this study was not on this compound itself, it illustrates the direct role solvents can play in the structure of related metal complexes. mdpi.com
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These methods are vital in drug discovery and for understanding the biological activity of compounds.
A molecular docking study was conducted on this compound (referred to as ortho-chlorobenzaldehyde oxime) and its Zn(II) complex against the enzyme Biotin Carboxylase (PDB ID: 3JZI). whiterose.ac.uk The study aimed to understand the potential of these compounds as inhibitors. The results indicated that the Zn(II) complex of this compound exhibited a higher binding energy (-6.09 kcal/mol) compared to the free ligand. whiterose.ac.uk This suggests that complexation with zinc enhances the binding affinity of the oxime to the active site of the enzyme. whiterose.ac.uk
In a related study, a Schiff base synthesized from 2-chlorobenzaldehyde and N-aminopyrimidine-2-thione was investigated for its antiproliferative activity. researchgate.net Molecular docking simulations were performed against the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB ID: 6DUK). The calculated Glide score energy for the binding interaction was -9.820 kcal/mol, indicating a strong and favorable binding interaction with the receptor. researchgate.net
These studies demonstrate that the this compound scaffold can be a valuable component in the design of biologically active molecules. Docking simulations provide a rational basis for this activity by identifying plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of biological targets. nih.govresearchgate.net
| Compound | Target Protein (PDB ID) | Binding Energy / Score | Reference |
|---|---|---|---|
| Zn(II) complex of this compound | Biotin Carboxylase (3JZI) | -6.09 kcal/mol | whiterose.ac.uk |
| Schiff base of 2-Chlorobenzaldehyde | EGFR Tyrosine Kinase (6DUK) | -9.820 kcal/mol (Glide Score) | researchgate.net |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can predict spectroscopic properties like NMR and IR spectra, as well as determine the most stable conformations of a molecule. These predictions are valuable for interpreting experimental data and understanding structure-property relationships.
Conformational analysis of 2-chlorobenzaldehyde silyloximes has been performed using computational methods to generate topographic steric maps and van der Waals surfaces. nih.gov These analyses help to visualize the molecule's size and shape, which is critical for understanding steric effects in reactions like the iridium-catalyzed borylation. nih.gov DFT calculations can determine the lowest free energy geometric structures, providing insight into the predominant conformations the molecule will adopt. nih.gov
DFT is also widely used to predict spectroscopic parameters. For various oximes and related heterocyclic compounds, researchers have computed IR, ¹H, and ¹³C NMR data and compared them with experimental values. researchgate.netnih.govnih.gov For example, in a study of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute vibrational frequencies and NMR chemical shifts, which showed good agreement with experimental FT-IR and NMR spectra. nih.gov Such studies often include Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and charge distribution, and Frontier Molecular Orbital (HOMO-LUMO) analysis to evaluate electronic properties and reactivity. researchgate.netnih.gov
For this compound itself, predicted ¹³C NMR chemical shifts are available through public databases like PubChem, providing a reference for experimental characterization. The combination of experimental spectroscopy and computational prediction offers a powerful approach for structural elucidation. nih.gov
| Property | Predicted Value |
|---|---|
| Molecular Weight | 155.58 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 32.6 Ų |
Applications in Organic Synthesis and Medicinal Chemistry
A Versatile Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a focal point of organic chemistry. rsc.orgnih.govrsc.org 2-Chlorobenzaldehyde (B119727) oxime has emerged as a valuable precursor for the synthesis of various nitrogen-containing heterocycles due to the reactivity of its oxime group. chemimpex.comresearchgate.net
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. The 1,3-dipolar cycloaddition reaction is a common and effective method for synthesizing isoxazole rings. rsc.org In this context, 2-chlorobenzaldehyde oxime can be converted in situ into the corresponding nitrile oxide, which then acts as the 1,3-dipole. This reactive intermediate readily undergoes cycloaddition with various dipolarophiles, such as alkynes, to yield highly substituted isoxazole derivatives. rsc.org
For instance, this compound has been utilized in the preparation of dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate and [3-(2-chlorophenyl)isoxazol-5-yl]methanol. sigmaaldrich.com The reaction involves the in situ generation of 2-chlorobenzonitrile (B47944) oxide, which then reacts with a suitable alkyne. This method provides a direct and efficient route to functionalized isoxazoles that are valuable scaffolds in medicinal chemistry. rsc.orgdergipark.org.tr
Furthermore, research has demonstrated the synthesis of condensed isoxazole derivatives through the intramolecular oxidative cycloaddition of aldoximes. nih.gov This approach allows for the construction of polycyclic systems containing the isoxazole moiety.
Preparation of Oxadiazole Derivatives
Oxadiazoles, another important class of five-membered heterocycles, are isomeric to isoxazoles and also possess significant biological properties. researchgate.net this compound serves as a key starting material in some synthetic routes to 1,2,4-oxadiazole (B8745197) derivatives. google.com
One common method involves the reaction of this compound with a cyanate (B1221674) source. google.com Although effective, this method has been noted to involve toxic reagents. google.com Alternative, greener synthetic methodologies are continuously being explored. For example, a multi-step synthesis might involve the conversion of the oxime to an amidoxime, which is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. nih.govnih.gov The synthesis of 5-isoxazol-4-yl- chemimpex.comsigmaaldrich.comdergipark.org.troxadiazoles has been achieved through solid-phase synthesis, highlighting the versatility of oxime precursors in combinatorial chemistry. sigmaaldrich.com
Precursor for Amides, Amines, and Other Nitrogen-Containing Molecules
Beyond the synthesis of heterocycles, the oxime functionality of this compound allows for its conversion into other important nitrogen-containing functional groups, such as amides and amines. chemimpex.com
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. This rearrangement provides a pathway to synthesize N-substituted amides from this compound.
Furthermore, the reduction of the oxime group is a straightforward method for the preparation of primary amines. libretexts.org Various reducing agents can be employed for this transformation, offering a route to 2-chlorobenzylamine. This amine is a valuable building block in its own right, used in the synthesis of pharmaceuticals and other fine chemicals. lookchem.com The reduction of oximes can be achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation. libretexts.org
Role as an Intermediate in Multi-Step Organic Syntheses
The versatility of this compound makes it a valuable intermediate in complex, multi-step synthetic sequences. chemimpex.comresearchgate.netsigmaaldrich.com Its ability to be transformed into various functional groups and heterocyclic systems allows for its incorporation into diverse molecular frameworks.
In the synthesis of complex pharmaceutical agents and natural products, a starting material like this compound can undergo a series of transformations to build up the target molecule step-by-step. For example, it might first be used to construct a heterocyclic core, which is then further functionalized in subsequent steps. Its role as an intermediate is crucial for the efficient and convergent synthesis of complex organic molecules. chemimpex.com
Development of Novel Reagents and Catalysts in Organic Transformations
Research has also explored the use of this compound and its derivatives in the development of new reagents and catalysts. For instance, metal complexes of ligands derived from this compound have been synthesized and characterized. kuey.net These complexes can exhibit interesting catalytic properties or be used as reagents in analytical chemistry.
A derivative, 2-chlorobenzaldehyde thiocarbohydrazone (2-CBTCH), has been reported as a novel analytical chelating reagent for the spectrophotometric determination of copper(II). researchgate.net This highlights how the fundamental structure of this compound can be modified to create tools for other areas of chemical science. Additionally, organocatalysts for hydrazone and oxime formation have been developed, which can enhance the rate of reactions involving these functional groups. acs.org
Biological and Pharmacological Research Applications
Antimicrobial Activities and Mechanisms
2-Chlorobenzaldehyde (B119727) oxime is a key building block for creating novel compounds with potential antimicrobial properties. Research has explored derivatives of this oxime for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.
While 2-Chlorobenzaldehyde oxime itself is not typically the final active agent, it is a crucial intermediate in the synthesis of compounds investigated for their antitubercular properties. biosynth.com Research has utilized this oxime in the development of potential antibacterial agents against Mycobacterium tuberculosis. aablocks.coma2bchem.com Studies on simple aryl oximes and 1,4-benzoxazine MenB inhibitors, which can be synthesized from precursors like this compound, have identified compounds with potent activity against this bacterium. aablocks.coma2bchem.comtandfonline.comlookchem.com The investigation into such derivatives is part of the broader search for new therapeutic agents to combat tuberculosis. biosynth.com
Derivatives of this compound have demonstrated a spectrum of activity against various other pathogens. For instance, a ligand, (2-chlorobenzylidene)hydrazono)butan-2-one oxime, was synthesized from 2-chlorobenzaldehyde and showed antimicrobial and antifungal activities. kuey.net The biological evaluation of this ligand and its metal complexes revealed significant activity, with the complexes showing enhanced potency compared to the free ligand against several microorganisms. kuey.net The study attributed this enhanced activity to the chelation effect, which increases the lipophilic nature of the complexes and facilitates their interaction with microbial cell membranes. kuey.net
Furthermore, this compound is used as a reagent in the synthesis of antimicrobial hydroxamates, which are noted as potential inhibitors of enzymes essential for the growth of bacteria like Haemophilus influenzae. chemicalbook.comchemicalbook.com Oxime derivatives have also been synthesized and tested against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, showing varying degrees of antibacterial action. kuey.netnih.govumsida.ac.id
Table 1: Antimicrobial Activity of a Ligand Derived from 2-Chlorobenzaldehyde
| Pathogen | Type | Activity of Metal Complex (Sm(III)) |
|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | MIC: 6.25 µg/mL kuey.net |
| Staphylococcus aureus | Gram-positive Bacteria | Evaluated kuey.net |
| Escherichia coli | Gram-negative Bacteria | Evaluated kuey.net |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Evaluated kuey.net |
| Candida albicans | Fungi | MIC: 12.5 µg/mL kuey.net |
This table is based on data for the (2-chlorobenzylidene)hydrazono)butan-2-one oxime ligand and its metal complexes.
Enzyme Inhibition Studies
The structural framework of this compound is incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.
This compound is a chemical reagent used to synthesize antimicrobial hydroxamates that are potential inhibitors of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). chemicalbook.comchemicalbook.comusbio.net This enzyme is a key component of the non-mevalonate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogens, including the bacterium that causes influenza. chemicalbook.comchemicalbook.complos.orgnih.gov An N-(2-chlorobenzyl)-substituted hydroxamate, derived from this family of compounds, has been identified as an inhibitor of DXS. plos.orgnih.gov The inhibition of this enzyme disrupts a critical metabolic pathway in the pathogen, thereby impeding its growth. chemicalbook.comchemicalbook.com
The compound is also used in the preparation of substituted oxazole-based inhibitors of firefly luciferase. chemicalbook.comchemicalbook.comusbio.net Luciferase enzymes are widely used in biotechnology as reporter genes for studying gene expression and for high-throughput screening of potential drug candidates. unimi.it The development of inhibitors based on the this compound scaffold contributes to the toolkit for modulating these enzymatic reactions in research settings. chemicalbook.comchemicalbook.com
Table 2: Enzyme Inhibition Applications of this compound Derivatives
| Target Enzyme | Role of this compound | Significance of Inhibition |
|---|---|---|
| Deoxy-D-xylulose 5-Phosphate Synthase (DXS) | Used to synthesize hydroxamate inhibitors. chemicalbook.comchemicalbook.comusbio.net | Inhibits an essential metabolic pathway in certain pathogens, showing antimicrobial potential. chemicalbook.comnih.gov |
Potential as Pharmaceutical Intermediates and Drug Development Precursors
One of the most significant roles of this compound is its function as a versatile chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.comallgreenchems.com Its structure allows for a variety of chemical transformations, making it a valuable starting material for developing biologically active compounds. chemimpex.comresearchgate.net
The compound is a precursor for various heterocyclic structures, such as isoxazoles, which are important scaffolds in medicinal chemistry. researchgate.netlookchem.com It is explicitly identified as an intermediate in the production of pharmaceuticals, including potential anti-inflammatory and analgesic drugs. chemimpex.com Its utility extends to the synthesis of ligands for metal complexes with therapeutic potential and various other novel compounds evaluated for a range of biological activities. kuey.net The development of new drugs and bioactive agents often relies on such foundational building blocks to create diverse chemical libraries for screening and optimization. lookchem.comchemscene.com
Table 3: Applications of this compound as a Chemical Intermediate
| Product Class | Potential Application | Reference(s) |
|---|---|---|
| Pharmaceutical Agents | Anti-inflammatory, Analgesic Drugs | chemimpex.com |
| Antimicrobial Hydroxamates | Inhibition of bacterial growth | chemicalbook.comchemicalbook.com |
| Substituted Oxazoles | Enzyme inhibition studies | chemicalbook.comchemicalbook.com |
| Isoxazole (B147169) Derivatives | Medicinal chemistry scaffolds | researchgate.netlookchem.com |
| Ligands for Metal Complexes | Antimicrobial agents | kuey.net |
Applications in Bioconjugation Chemistry
Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone, is a cornerstone of bioconjugation chemistry, valued for creating stable carbon-nitrogen double bonds. researchgate.netnih.gov This method is widely applied in fields ranging from chemical biology to materials science for linking biomolecules. nih.gov The formation of oximes and related hydrazones is considered one of the fastest and most versatile reactions for conjugating biomolecules and biomaterials. nih.gov
Within this context, the structure of the aldehyde plays a critical role in the reaction kinetics. Research has shown that ortho-halo-substituted benzaldehydes, such as 2-chlorobenzaldehyde, exhibit significantly enhanced reaction rates. researchgate.net Specifically, in catalyst-free hydrazone ligation reactions performed at neutral pH, 2-chlorobenzaldehyde demonstrated the most rapid reaction and the highest conversion rates among a series of ortho-halobenzaldehydes. researchgate.net The resulting bioconjugated products also showed considerable stability. researchgate.net This enhanced reactivity is attributed to the electronic effects of the ortho-halogen substituent, which facilitates the key steps in the imine-forming reaction mechanism. researchgate.netnih.gov
While these studies often focus on hydrazone formation, the underlying principles of carbonyl reactivity are directly applicable to oxime ligation. The rapid and efficient conjugation observed with 2-chlorobenzaldehyde suggests that this compound is a valuable synthon and its formation represents a robust strategy in the field of bioconjugation. researchgate.net The ability to form stable linkages under physiological conditions makes it a prime candidate for applications such as protein labeling, drug targeting, and the development of biosensors. researchgate.netnih.gov
Antioxidant Activities
Oxime derivatives have been a subject of interest in the search for novel antioxidant agents. researchgate.nettandfonline.com Research has demonstrated that the structural features of these compounds, including the nature of substituents on the aromatic ring, can significantly influence their ability to scavenge free radicals.
A study investigating the antioxidant activity of Zinc(II) complexes with various oximes, including this compound (referred to as ortho-chlorobenzaldehyde oxime), reported significant findings. wjpsonline.comwjpsonline.com The antioxidant potential of the free ligand (this compound) and its zinc complex was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay method, with ascorbic acid as the standard. The results indicated that the formation of a metal complex enhanced the antioxidant activity. wjpsonline.comwjpsonline.com This increase in activity is often attributed to the chelation of the metal ion, which can lead to a more stable molecule and improve its radical scavenging capabilities. wjpsonline.com
In another study, a derivative, 2-oxime-1-hydroxy, 1-[2-chlorophenyl]-2-[4'-methoxyphenyl] ethane, was synthesized and evaluated for its antioxidant properties through various assays, including DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric reducing antioxidant power). vistas.ac.in The presence of the chloro substituent, an electron-withdrawing group, in conjunction with an electron-donating methoxy (B1213986) group, was found to enhance the antioxidant activity compared to the parent compound. vistas.ac.in These findings underscore the potential of this compound and its derivatives as effective free radical inhibitors and scavengers. vistas.ac.in
Table 1: Antioxidant Activity of this compound and Related Derivatives
| Compound/Complex | Assay Method | Key Finding | Reference |
| Zn(II) complex of this compound | DPPH assay | The metal complex exhibited significant antioxidant activity, superior to the free ligand. | wjpsonline.comwjpsonline.com |
| 2-oxime-1-hydroxy, 1-[2-chlorophenyl]-2-[4'-methoxyphenyl] ethane | DPPH, ABTS, FRAP | The presence of the 2-chloro substituent contributed to enhanced antioxidant activity. | vistas.ac.in |
Industrial and Environmental Relevance
Role in Agrochemical Development
2-Chlorobenzaldehyde (B119727) oxime is a significant intermediate in the agrochemical industry, particularly in the synthesis of pesticides. chemimpex.comlookchem.com It is derived from 2-chlorobenzaldehyde, which is a key raw material for producing acaricides (pesticides that target mites and ticks). allgreenchems.comguidechem.comgoogle.comchembk.com For instance, o-chlorobenzaldehyde is used to manufacture acaricides that control mites on fruit trees and other dry crops. allgreenchems.comchembk.com The oximation of 2-chlorobenzaldehyde yields 2-chlorobenzaldehyde oxime, a direct precursor in the synthesis of various agrochemicals. chemimpex.comallgreenchems.com This compound and its derivatives are crucial for developing effective crop protection solutions. chemimpex.com
One notable application is in the synthesis of clofentezine, an acaricide. chembk.com Furthermore, 2-chlorobenzaldehyde itself is an intermediate for the plant growth regulator abscisic acid. guidechem.com The versatility of 2-chlorobenzaldehyde and its oxime derivative underscores their importance in creating a range of agricultural chemicals designed to enhance crop yield and protect against pests. chemimpex.com
Table 1: this compound in Agrochemicals
| Role | Application | Resulting Product(s) |
|---|---|---|
| Intermediate | Synthesis of Pesticides | Acaricides, Insecticides chemimpex.comallgreenchems.comguidechem.comchembk.com |
| Precursor | Formulation of Herbicides | Herbicide formulations chemimpex.com |
| Intermediate | Synthesis of Plant Growth Regulators | Abscisic Acid guidechem.com |
Applications in Dye and Pigment Synthesis
2-Chlorobenzaldehyde, the precursor to this compound, serves as an intermediate in the synthesis of dyes. allgreenchems.comguidechem.comgoogle.comchembk.com It can be used to produce sodium o-benzaldehyde sulfonate, which is a raw material for the food pigment Acid Blue No. 1. google.com Additionally, it is utilized in the synthesis of triphenylmethane (B1682552) dyes. chembk.com The Swiss company CIBA has used it to produce a high-grade optical brightener for laundry cleaning applications. google.com The conversion of 2-chlorobenzaldehyde to its oxime is a step in creating more complex molecules, some of which have applications in the dye and pigment industry. lookchem.com
Table 2: Applications in Dye Synthesis
| Precursor Compound | Application | Synthesized Product |
|---|---|---|
| 2-Chlorobenzaldehyde | Dye Intermediate | Sodium o-benzaldehyde sulfonate (for Acid Blue No. 1) google.com |
| 2-Chlorobenzaldehyde | Dye Intermediate | Triphenylmethane dyes chembk.com |
| 2-Chlorobenzaldehyde | Optical Brightener Intermediate | High-grade optical brighteners google.com |
Contribution to Material Science
In the realm of material science, this compound and related oxime compounds are finding applications in the development of advanced materials. chemimpex.com Oxime chemistry is utilized in creating Covalent Adaptable Networks (CANs), which are crosslinked polymer structures with dynamic and tunable properties. smolecule.comresearchgate.net These networks are formed through reversible covalent bonds, allowing the material to be reprocessed or recycled. researchgate.netacs.org The reactivity of the oxime group allows for the formation of these dynamic networks, contributing to the development of smart and sustainable materials. smolecule.com Specifically, oxime-based CANs have shown potential for improved dynamic properties. smolecule.com
Environmental Chemistry: Degradation Pathways and Fate of Oximes
The environmental fate of this compound is linked to the degradation of the parent compound, 2-chlorobenzaldehyde, and other oxime-containing pesticides. 2-chlorobenzaldehyde itself is susceptible to biodegradation in soil. guidechem.com Studies on the herbicide clomazone (B1669216) have identified 2-chlorobenzaldehyde as a degradation by-product. semanticscholar.orgresearchgate.net This suggests that once in the environment, clomazone can break down to form 2-chlorobenzaldehyde, which can then potentially form the oxime or other derivatives. semanticscholar.orgresearchgate.net
The environmental fate of oxime pesticides, such as methomyl (B1676398), has been studied more extensively. Methomyl, an oxime carbamate (B1207046) insecticide, degrades in the environment through hydrolysis, particularly under alkaline conditions. nih.gov Microbial degradation is also a significant pathway, with some bacteria capable of using methomyl as a carbon and nitrogen source. nih.gov The primary degradation products of methomyl are methomyl oxime, acetonitrile (B52724), and carbon dioxide. nih.gov
Generally, the persistence of oxime compounds in the environment can vary. For example, one study on an oxime compound showed it was not readily biodegradable, indicating it could persist in the environment. industrialchemicals.gov.au The water solubility and potential for hydrolysis are key factors in determining the environmental fate of these compounds. nih.govscispace.com For instance, the degradation of the oxime carbamate insecticide methomyl is influenced by the pH of the aqueous medium. scispace.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chlorobenzaldehyde |
| Abscisic acid |
| Acid Blue No. 1 |
| Acetonitrile |
| Clofentezine |
| Clomazone |
| Methomyl |
| Methomyl oxime |
Advanced Analytical Method Development for 2 Chlorobenzaldehyde Oxime
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 2-chlorobenzaldehyde (B119727) oxime, particularly for resolving its isomers and assessing purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.
High-performance liquid chromatography is a primary method for the purity assessment and analysis of 2-chlorobenzaldehyde oxime. Commercial grades of this compound are often certified with a purity of 98% or higher, as determined by HPLC. The technique is particularly adept at separating the geometric isomers (E and Z) of the oxime, which is critical as their physical and chemical properties can differ.
While specific, validated methods for this compound are often proprietary, effective separations can be developed based on established principles for analogous oxime compounds. For instance, a study on the separation of Δ⁴-3-ketosteroid oxime isomers utilized a normal-phase HPLC system. nih.gov This approach is highly relevant as it addresses the same challenge of separating E and Z isomers. The separation is typically achieved using a silica-based column with a non-polar mobile phase, allowing for the differential retention of the isomers based on their polarity. Detection is commonly performed using a UV detector, as the aromatic ring and the oxime functional group are chromophoric. nih.gov
Table 1: Representative HPLC Parameters for Oxime Isomer Separation
| Parameter | Specification | Purpose |
|---|---|---|
| Mode | Normal Phase | Effective for separating geometric isomers with differing polarities. |
| Stationary Phase | Silica (B1680970) Gel (e.g., LiChrosorb Si 60) | Provides the necessary selectivity for isomer resolution. |
| Mobile Phase | Hexane (B92381) / Ethyl Acetate (B1210297) mixture | Allows for fine-tuning of solvent strength to optimize separation. |
| Detection | UV Spectrophotometry (e.g., 200-300 nm) | The aromatic ring provides strong UV absorbance for sensitive detection. nih.gov |
| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rates for analytical HPLC. |
This type of method allows for the baseline separation of the E and Z isomers, enabling their individual quantification and characterization.
Gas chromatography, particularly when coupled with a mass spectrometry (GC-MS) detector, is another powerful tool for the analysis of this compound. GC separates compounds based on their volatility and interaction with a stationary phase. The NIST (National Institute of Standards and Technology) spectral database contains GC-MS data for this compound, confirming its use in identifying the compound and its fragmentation patterns.
A significant challenge in the GC analysis of oximes is their potential for thermal degradation in the hot injector or column, which can lead to the formation of the corresponding nitrile (2-chlorobenzonitrile). To mitigate this, specific precautions and optimized conditions are necessary. Research on the analysis of carbonyl compounds as their oxime derivatives highlights the following key considerations:
All-Glass System: The use of an all-glass chromatographic system is recommended to prevent catalytic decomposition that can occur on hot metal surfaces.
Column Selection: A glass column packed with a glass-bead support and coated with a polyglycol liquid phase (e.g., Carbowax 20M) has been shown to be effective.
Isomer Separation: GC can often separate the syn (E) and anti (Z) isomers of aldoximes, which may appear as distinct or partially resolved peaks in the chromatogram.
Table 2: GC-MS Data for Parent Compound (2-Chlorobenzaldehyde)
| Parameter | Value |
|---|---|
| Formula | C₇H₅ClO |
| Molecular Weight | 140.57 g/mol |
| Top m/z Peaks | 139, 140, 111 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov This data for the parent aldehyde provides a reference for potential fragmentation patterns that might be observed from the oxime derivative in a mass spectrometer.
Spectrophotometric Methods for Detection and Quantification
UV-Visible spectrophotometry is a versatile, rapid, and cost-effective technique for the quantitative analysis of compounds containing chromophores. pnrjournal.com The presence of the chlorinated benzene (B151609) ring and the C=N-OH group in this compound makes it a suitable candidate for this analytical method. The analysis relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
Quantitative analysis would involve preparing a series of standard solutions of known concentrations, measuring their absorbance at the λmax, and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
Oximes and their derivatives, such as those formed from 2-chlorobenzaldehyde, are recognized for their ability to act as chelating agents, forming stable complexes with various metal ions. wiserpub.comicm.edu.pl This property can be harnessed for the spectrophotometric determination of metals. The formation of a metal-ligand complex often results in a significant change in the UV-Visible absorption spectrum, typically producing a new, intensely colored species. The absorbance of this colored complex can then be measured to quantify the metal ion concentration.
For example, a derivative of the closely related p-chlorobenzaldehyde, namely p-chlorobenzaldehyde-4-(2'-carboxy-5'-sulphophenyl)-3-thiosemicarbazone (p-CBCST), has been developed as a highly selective and sensitive spectrophotometric reagent for the determination of copper(II). isca.me
Table 3: Spectrophotometric Determination of Copper(II) using a p-Chlorobenzaldehyde Derivative
| Parameter | Finding |
|---|---|
| Ligand | p-Chlorobenzaldehyde-4-(2'-carboxy-5'-sulphophenyl)-3-thiosemicarbazone |
| Metal Ion | Copper(II) |
| Complex Color | Pale Yellow |
| pH Range | 3.0 - 4.5 |
| λmax of Complex | 325 nm |
| Molar Absorptivity | 5.137 × 10³ L·mol⁻¹·cm⁻¹ |
| Metal:Ligand Ratio | 1:2 |
| Stability Constant | 1.184 × 10¹² |
Data from a study on the spectrophotometric determination of Copper(II). isca.me
This research demonstrates the principle that ligands derived from chlorobenzaldehydes can serve as effective chelating agents for the quantitative analysis of transition metals. The nitrogen and oxygen atoms in the oxime group of this compound are potential donor atoms that can participate in forming a stable chelate ring with a central metal ion.
Reference Standards in Analytical Chemistry
In analytical chemistry, reference standards are materials of high purity and well-defined properties used to ensure the accuracy and reliability of quantitative and qualitative analyses. This compound is commercially available as a reference material for use in various analytical applications. sigmaaldrich.comchemimpex.com
These standards are essential for:
Method Validation: Establishing the performance characteristics of new analytical methods (e.g., HPLC, GC), including accuracy, precision, linearity, and specificity.
Instrument Calibration: Calibrating analytical instruments to ensure they provide accurate measurements.
Quality Control: Serving as a benchmark in routine quality control testing to verify that products meet their purity specifications.
Reference standards of this compound are typically supplied with a Certificate of Analysis (CoA), which documents critical data such as purity (often determined by HPLC), identity (confirmed by techniques like NMR or MS), and other relevant physical properties. The availability of such a certified standard is fundamental for achieving accurate and reproducible results in the advanced analytical method development for this compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Traditional methods for the synthesis of oximes often involve refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride and a base like pyridine (B92270) in an organic solvent. nih.govijprajournal.com These methods can suffer from drawbacks such as long reaction times, low yields, the use of toxic reagents, and the generation of significant waste. nih.govijprajournal.com Consequently, a major thrust of future research is the development of novel synthetic pathways for 2-chlorobenzaldehyde (B119727) oxime that are more efficient, cost-effective, and environmentally benign.
Emerging sustainable approaches that are being explored for oxime synthesis in general, and could be applied to 2-chlorobenzaldehyde oxime, include:
Solvent-free reactions: "Grindstone chemistry," where reactants are ground together without any solvent, has been shown to produce oximes in excellent yields at room temperature. nih.govresearchgate.netresearchgate.net This method minimizes waste and reduces reaction times. nih.govresearchgate.net Catalysts like bismuth(III) oxide (Bi₂O₃) and antimony(III) oxide (Sb₂O₃) have proven effective under these conditions. nih.govresearchgate.net
Ultrasound irradiation: Sonication can accelerate the condensation reaction between aldehydes and hydroxylamine hydrochloride, likely due to the localized high temperatures and pressures created by acoustic cavitation. scielo.org.za
Microwave irradiation: This technique can also significantly reduce reaction times and improve yields in oxime synthesis. nih.gov
Use of green catalysts and media: Research is ongoing into the use of non-toxic, reusable catalysts and environmentally friendly solvents like water. ijprajournal.comacs.orgorganic-chemistry.org Natural acids derived from sources like fruit juices are being investigated as green catalysts. ijprajournal.com The ammoximation process, which uses titanium-containing zeolites as catalysts to react a ketone or aldehyde with ammonia (B1221849) and hydrogen peroxide, is a greener alternative for industrial oxime production. acs.org
Electrosynthesis: A novel approach involves the one-step electrosynthesis of oximes from nitrites and carbonyl compounds in acidic electrolytes using a zinc-based catalyst. rsc.org This method offers high yields and selectivity and represents a green strategy for nitrogen resource recycling. rsc.org
These innovative synthetic strategies hold the promise of making the production of this compound and related compounds more sustainable and economically viable.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Grindstone Chemistry | Solvent-free, room temperature reaction using grinding. nih.govresearchgate.net | Reduced waste, lower energy consumption, shorter reaction times. nih.gov |
| Ultrasound Irradiation | Use of ultrasonic waves to accelerate the reaction. scielo.org.za | Faster reaction rates. scielo.org.za |
| Microwave Irradiation | Application of microwave energy to heat the reaction. nih.gov | Rapid heating, shorter reaction times, and potentially higher yields. nih.gov |
| Green Catalysis | Use of non-toxic, reusable catalysts and aqueous media. ijprajournal.comacs.orgorganic-chemistry.org | Reduced environmental impact and easier product purification. ijprajournal.comorganic-chemistry.org |
| Electrosynthesis | Electrochemical reaction of nitrites and carbonyl compounds. rsc.org | High efficiency, high selectivity, and use of waste pollutants as feedstock. rsc.org |
Discovery of New Biological Activities and Targeted Therapeutic Applications
This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its derivatives have shown potential in various therapeutic areas. Future research will likely focus on synthesizing and screening new derivatives of this compound to uncover novel biological activities.
Key areas of investigation include:
Antimicrobial Agents: Oximes and their derivatives have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties. ijprajournal.comresearchgate.netmdpi.com Research is directed towards synthesizing novel oxime esters and other derivatives of 2-chlorobenzaldehyde to combat drug-resistant pathogens. researchgate.net For instance, it has been used in the synthesis of antimicrobial hydroxamates that are potential inhibitors of deoxy-D-xylulose 5-phosphate synthase, which is crucial for the growth of influenzae. impurity.com
Anti-inflammatory and Analgesic Drugs: The compound serves as an important intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com Further exploration of its derivatives could lead to the discovery of more potent and selective anti-inflammatory agents.
Enzyme Inhibitors: Substituted benzaldehydes and their derivatives are being investigated as inhibitors of various enzymes. mdpi.comnih.gov For example, O-benzyl oxime-based derivatives have been studied as potential dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com this compound can be used in the preparation of substituted oxazole-based firefly luciferase inhibitors. impurity.com
Anticancer Agents: Certain oximes have shown antioxidant and anticancer activities. mdpi.com The modification of bioactive molecules into oximes can sometimes enhance their therapeutic properties. mdpi.com This opens up avenues for designing and synthesizing this compound derivatives with potential anticancer effects.
Antisickling Agents: Substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of erythrocytes in sickle cell disease. nih.gov This suggests a potential, though yet unexplored, avenue for derivatives of 2-chlorobenzaldehyde.
The exploration of new biological applications will involve a multidisciplinary approach, combining organic synthesis, computational modeling, and a wide range of biological assays to identify promising lead compounds for further development.
| Potential Therapeutic Application | Rationale/Supporting Evidence |
| Antimicrobial | Oxime derivatives possess known antimicrobial and antifungal activities. ijprajournal.comresearchgate.netmdpi.com Used in synthesizing potential inhibitors of bacterial enzymes. impurity.com |
| Anti-inflammatory | Serves as an intermediate for anti-inflammatory drug synthesis. chemimpex.com |
| Enzyme Inhibition | Substituted benzaldehydes and oximes are known to inhibit various enzymes. mdpi.comnih.gov |
| Anticancer | Some oximes exhibit antioxidant and anticancer properties. mdpi.com |
| Antisickling | Substituted benzaldehydes can increase hemoglobin's oxygen affinity. nih.gov |
Integration into Advanced Functional Materials and Supramolecular Assemblies
The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced functional materials and supramolecular assemblies. The oxime functional group is a versatile tool in supramolecular chemistry due to its ability to form robust hydrogen bonds. acs.orgresearchgate.net
Future research in this area may include:
Polymers and Resins: this compound finds applications in the development of polymers and resins, contributing to the production of durable materials with specific properties. chemimpex.com Further research could focus on incorporating this moiety into novel polymer backbones to tailor their thermal, mechanical, and optical properties. The reactivity of the oxime group can be exploited for cross-linking or post-polymerization modification.
Supramolecular Chemistry: The oxime group can act as both a hydrogen bond donor and acceptor, leading to the formation of predictable supramolecular structures like dimers and catemers. researchgate.net The presence of the chlorine atom in this compound can introduce additional non-covalent interactions, such as halogen bonding, which can be used to direct the assembly of complex architectures. researchgate.net These self-assembled structures could find applications in areas like crystal engineering and the design of molecular capsules. acs.orgrecercat.cat
Sensors: The reactivity of the oxime group towards certain analytes could be harnessed to develop chemical sensors. For instance, the interaction of the oxime with metal ions or other species could lead to a detectable change in optical or electrochemical properties.
Liquid Crystals: The rigid aromatic ring and the polar oxime group in this compound are structural features often found in liquid crystalline materials. By incorporating this molecule into larger structures, it may be possible to design new liquid crystals with specific phase behaviors.
The integration of this compound into materials science is an emerging field with the potential for creating novel materials with tailored functionalities.
In-depth Mechanistic Studies of Complex Transformations
While several reactions involving this compound are known, a deeper understanding of the underlying mechanisms is crucial for optimizing reaction conditions and expanding their synthetic utility. sigmaaldrich.comsigmaaldrich.com
A key area for future mechanistic investigation is the Beckmann rearrangement , a classic reaction of ketoximes that converts them into amides. masterorganicchemistry.comwikipedia.orgbyjus.comillinois.edu For aldoximes like this compound, this rearrangement can lead to nitriles. masterorganicchemistry.com The reaction is typically acid-catalyzed and proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Future mechanistic studies on the transformations of this compound could involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies. This can provide valuable insights into the stereospecificity and regioselectivity of reactions like the Beckmann rearrangement.
Kinetic Studies: Detailed kinetic analysis of the reactions of this compound can help to elucidate the rate-determining steps and the influence of catalysts, solvents, and substituents on the reaction rate.
Isotopic Labeling: The use of isotopically labeled reactants can help to trace the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor the progress of a reaction and identify reactive intermediates.
A more profound understanding of the reaction mechanisms will enable chemists to design more efficient and selective synthetic routes to a wide range of valuable compounds derived from this compound.
Development of Green Chemistry Approaches for Oxime Synthesis and Reactions
The principles of green chemistry are increasingly guiding the development of new chemical processes. ijprajournal.com For this compound, this involves developing environmentally friendly methods for both its synthesis and its subsequent reactions.
Future research in this area will likely focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Exploring the possibility of deriving 2-chlorobenzaldehyde or hydroxylamine from renewable resources.
Benign Solvents and Reagents: As mentioned in section 11.1, the use of water as a solvent and non-toxic catalysts is a key aspect of green oxime synthesis. ijprajournal.comacs.org Research into the regeneration of carbonyl compounds from oximes using recoverable promoters like cupric chloride dihydrate in aqueous systems is also a step in this direction. organic-chemistry.org
Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure, reducing energy consumption. nih.govresearchgate.net The use of techniques like grinding, sonication, and microwave irradiation can contribute to this goal. nih.govscielo.org.zanih.gov
Catalysis: The development of highly efficient and selective catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. acs.org
By embracing green chemistry principles, the synthesis and application of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and more efficient chemical industry.
Q & A
Basic: What are the standard protocols for synthesizing 2-chlorobenzaldehyde oxime, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via condensation of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH or KOH). Key parameters include:
- Molar ratio : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
- Temperature : Room temperature (20–25°C) minimizes side reactions like over-oxidation.
- Workup : Acidification with HCl precipitates the oxime, which is purified via recrystallization in ethanol/water.
For optimization, monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) or NMR to confirm imine bond formation (δ 8.37 ppm for oxime proton in d6-DMSO) .
Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound?
Answer:
Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism (syn/anti isomers). To address this:
- Solvent standardization : Use deuterated DMSO for consistency, as it stabilizes the oxime tautomer .
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe tautomeric shifts.
- Cross-validation : Compare with literature data from peer-reviewed sources (e.g., δ 144.99 ppm for carbonyl carbon in 13C NMR) . Contradictory data should be resolved by repeating synthesis under anhydrous conditions to exclude hydrate formation.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation; the compound may decompose to hydrogen chloride (HCl) gas under heat .
- Storage : Keep in amber glass containers at 2–8°C to prevent light-induced degradation .
- First aid : For exposure, rinse eyes with water for 15 minutes and use emergency showers for skin contact .
Advanced: What catalytic systems are effective for the oxidation of 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde, a precursor to the oxime?
Answer:
Magnetic CoFe2O4 nanoparticles with Oxone® (KHSO5) in water at room temperature achieve >90% conversion. Key factors:
- Catalyst loading : 10 mg/mmol substrate .
- Reusability : The catalyst retains 85% efficiency after 5 cycles due to magnetic recovery .
- Mechanism : Radical-based oxidation via sulfate radicals (SO4•−) generated from Oxone® . Compare with traditional methods (e.g., KMnO4 in acidic media) to assess environmental impact .
Basic: How can researchers validate the purity of this compound?
Answer:
- Chromatography : HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to detect impurities (<0.5% area) .
- Melting point : Pure oxime melts at 92–94°C; deviations indicate solvates or isomers .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 54.01%, H: 3.89%) .
Advanced: What computational methods predict the bioaccumulation potential of this compound?
Answer:
- QSAR models : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient). A log Kow >3 suggests bioaccumulation risk .
- Molecular docking : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .
- Environmental fate : Predict hydrolysis half-life using SPARC; the oxime hydrolyzes rapidly at pH >8, reducing persistence .
Basic: What are the documented degradation pathways of this compound under environmental conditions?
Answer:
- Photolysis : UV light cleaves the C=N bond, yielding 2-chlorobenzaldehyde and hydroxylamine .
- Hydrolysis : In aqueous media (pH 7–9), it degrades to 2-chlorobenzaldehyde and NH2OH with a half-life of 24–48 hours .
- Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) metabolize the oxime via amidase enzymes .
Advanced: How can researchers address discrepancies in toxicity data across safety data sheets (SDS)?
Answer:
- Source triangulation : Cross-reference SDS from ECHA, Merck Index, and peer-reviewed toxicology studies .
- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve conflicting LD50/LC50 values .
- Regulatory alignment : Verify classification under CLP/GHS; if unclassified, apply precautionary measures (e.g., DNEL = 0.1 mg/m³) .
Basic: What spectroscopic techniques are optimal for characterizing this compound isomers?
Answer:
- IR spectroscopy : Confirm oxime formation with N–O stretch at 930–960 cm⁻¹ and C=N stretch at 1640–1690 cm⁻¹ .
- 13C NMR : Distinguish syn/anti isomers via carbonyl carbon shifts (syn: δ 144.99 ppm; anti: δ 142–143 ppm) .
- X-ray crystallography : Resolve tautomeric ambiguity by determining crystal structure .
Advanced: What strategies improve the yield of this compound in scaled-up syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
